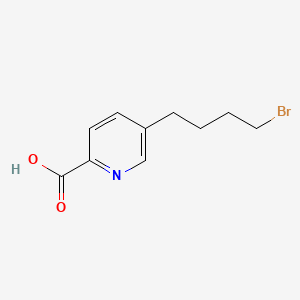
Duosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duosan is a broad-spectrum systemic-contact turf fungicide used for the control of various spring and summer diseases in turf and ornamental plants. It is scientifically formulated for compatibility and maximum effectiveness, providing both immediate contact action and long-lasting systemic control .
Méthodes De Préparation
Duosan is synthesized through a coordination process involving zinc ions and manganese ethylene-bis dithiocarbamate. The active ingredients include thiophanate-methyl (dimethyl [1,2-phenylene) bis (imino-carbonothioyl)] bis [carbamate]) and a coordination product of zinc ion and manganese ethylene-bis dithiocarbamate . The industrial production involves mixing these components under controlled conditions to ensure the stability and efficacy of the final product.
Analyse Des Réactions Chimiques
Duosan undergoes various chemical reactions, including:
Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the active ingredients, potentially affecting their efficacy.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Duosan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of fungicides and their interactions with various environmental factors.
Biology: Investigated for its effects on different plant pathogens and its potential use in integrated pest management strategies.
Medicine: Explored for its potential antifungal properties and its use in developing new antifungal drugs.
Industry: Utilized in the agricultural industry for the control of turf diseases and in the formulation of other fungicidal products
Mécanisme D'action
Duosan exerts its effects through a combination of immediate contact action and long-lasting systemic control. The active ingredients target the fungal cells, disrupting their metabolic processes and inhibiting their growth. The coordination product of zinc ion and manganese ethylene-bis dithiocarbamate enhances the fungicidal activity by providing a synergistic effect .
Comparaison Avec Des Composés Similaires
Duosan can be compared with other similar fungicides such as:
Thiophanate-methyl: Similar in its systemic action but differs in its specific formulation and target spectrum.
Mancozeb: Another coordination product of zinc ion and manganese ethylene-bis dithiocarbamate, but with different application methods and efficacy.
Chlorothalonil: A broad-spectrum fungicide with a different mode of action and chemical structure. This compound’s uniqueness lies in its combination of immediate contact action and long-lasting systemic control, providing a higher level of control than can be achieved by using each component separately .
Propriétés
Numéro CAS |
52623-88-8 |
|---|---|
Formule moléculaire |
C16H20MnN6O4S6 |
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
manganese(2+);methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H14N4O4S2.C4H8N2S4.Mn/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;7-3(8)5-1-2-6-4(9)10;/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);1-2H2,(H2,5,7,8)(H2,6,9,10);/q;;+2/p-2 |
Clé InChI |
WPBNNNQJVZRUHP-UHFFFAOYSA-L |
SMILES canonique |
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


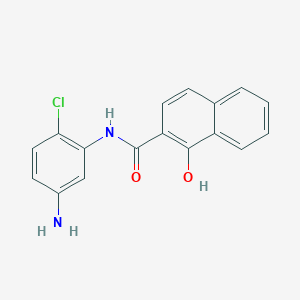

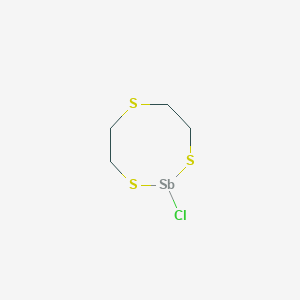
![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
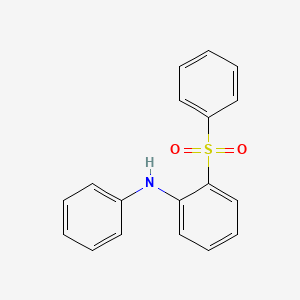



![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
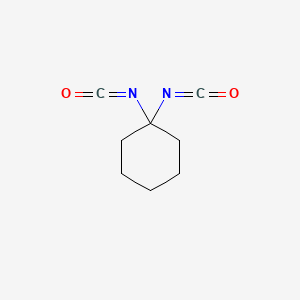
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)


